Ragaglitazar (CAS: 222834-30-2) is a potent, dual-acting agonist of both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and PPAR gamma (PPARγ). This dual activation profile positions it as a tool compound for investigating the combined effects of lipid modulation (via PPARα) and insulin sensitization (via PPARγ), which are central to research on type 2 diabetes and dyslipidemia. Unlike single-target agonists, Ragaglitazar was developed to simultaneously address both hyperglycemia and the abnormal lipid profiles characteristic of metabolic syndrome, offering a distinct pharmacological profile compared to selective fibrates or glitazones.
Substituting Ragaglitazar with a selective PPARγ agonist (e.g., Pioglitazone, Rosiglitazone) or a PPARα agonist (e.g., Fenofibrate) fails to replicate its key pharmacological effects. In head-to-head preclinical studies, pure PPARγ agonists lacked the significant lipid-lowering activity of Ragaglitazar, while pure PPARα agonists did not provide the same degree of insulin sensitization. Furthermore, other dual PPARα/γ agonists like Muraglitazar or Tesaglitazar possess distinct receptor affinity ratios, in vivo potency, and critically, different safety profiles that led to their own clinical trial discontinuations for separate reasons. The specific balance of PPARα/γ activation and the well-documented rodent toxicity profile of Ragaglitazar make it a non-interchangeable tool for specific comparative pharmacology and toxicology studies.
Ragaglitazar demonstrates high-affinity binding to both human PPARα and PPARγ receptors, with a notable preference for PPARγ. In competitive binding assays, its affinity for hPPARγ (IC50 = 0.092 μM) was approximately 4.8-fold higher than the selective agonist Rosiglitazone (IC50 = 0.44 μM) and 80-fold higher than Pioglitazone (IC50 = 7.4 μM). Concurrently, it maintains potent binding to hPPARα (IC50 = 0.98 μM), a receptor for which Rosiglitazone and Pioglitazone show no affinity up to 10 μM.
| Evidence Dimension | hPPARγ Receptor Binding Affinity (IC50) |
| Target Compound Data | 0.092 μM |
| Comparator Or Baseline | Rosiglitazone: 0.44 μM; Pioglitazone: 7.4 μM |
| Quantified Difference | ~4.8x higher affinity vs. Rosiglitazone; ~80x higher affinity vs. Pioglitazone |
| Conditions | In vitro competitive scintillation proximity assay with human PPARγ ligand-binding domain. |
This demonstrates a distinct, γ-dominant dual-binding profile, justifying its selection for studies requiring potent PPARγ engagement combined with simultaneous PPARα activity not achievable with selective glitazones.
In a high-fat-fed hyperlipidemic rat model, Ragaglitazar demonstrated comprehensive lipid-lowering effects that were absent with selective PPARγ agonists. Ragaglitazar produced a dose-dependent reduction in triglycerides and cholesterol with ED50 values of 3.95 mg/kg and 3.78 mg/kg, respectively. In the same model, neither Rosiglitazone nor Pioglitazone showed any significant lipid-lowering activity, even at a high dose of 30 mg/kg. This highlights the functional consequence of its PPARα agonism, which is critical for lipid metabolism.
| Evidence Dimension | Triglyceride Lowering Activity |
| Target Compound Data | ED50 = 3.95 mg/kg |
| Comparator Or Baseline | Rosiglitazone & Pioglitazone: No significant activity at 30 mg/kg |
| Quantified Difference | Effective at ~1/10th the dose of ineffective comparator doses. |
| Conditions | High-fat-fed hyperlipidemic rat model. |
For researchers studying the interplay of insulin resistance and dyslipidemia, this evidence confirms that Ragaglitazar provides a lipid-modulating effect that cannot be procured by using a selective glitazone substitute.
The clinical development of Ragaglitazar was suspended following the observation of tumors in long-term preclinical carcinogenicity studies in both rats and mice. This specific toxicological outcome distinguishes it from other PPAR agonists, such as Pioglitazone (which has its own distinct safety considerations) and Muraglitazar, whose development was halted primarily due to cardiovascular safety signals. This well-defined, compound-specific toxicity makes Ragaglitazar an important, non-interchangeable tool for specific research applications.
| Evidence Dimension | Reason for Clinical Development Discontinuation |
| Target Compound Data | Tumors observed in preclinical rodent carcinogenicity studies. |
| Comparator Or Baseline | Muraglitazar: Cardiovascular safety concerns (edema, heart failure, mortality). Aleglitazar: Bone fractures, heart failure, GI bleeding. |
| Quantified Difference | Qualitatively different primary toxicity profiles. |
| Conditions | Late-stage preclinical and Phase III clinical development programs. |
For buyers planning in vivo studies, this information is critical for experimental design and risk assessment; it also makes Ragaglitazar a relevant positive control or benchmark compound for research into mechanisms of PPAR-related carcinogenicity.
Use as a benchmark compound in studies aiming to separate the metabolic contributions of PPARα versus PPARγ activation. Its potent, dual activity provides a clear contrast to selective agonists like Pioglitazone or Fenofibrate, allowing for robust target validation and mechanism-of-action studies in metabolic disease models.
As one of the most potent inducers of UCP1 expression in both mouse and human preadipocytes, Ragaglitazar is a prime candidate for in vitro research into white fat browning. Its efficacy significantly surpasses that of selective PPARγ agonists like rosiglitazone in this context, making it the right choice for screening or mechanistic studies where maximal browning response is desired.
Given its well-documented history of inducing tumors in rodents, which led to its clinical discontinuation, Ragaglitazar serves as a highly relevant positive control for toxicology and safety pharmacology studies. Researchers investigating the mechanisms of chemically-induced carcinogenesis can use it to reliably induce the phenotype.